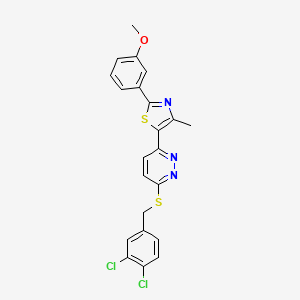

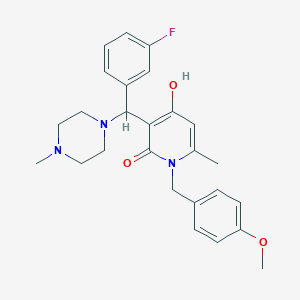

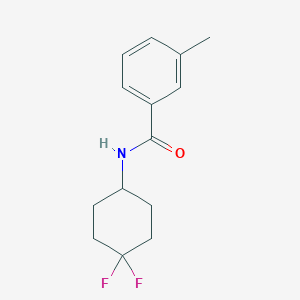

5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

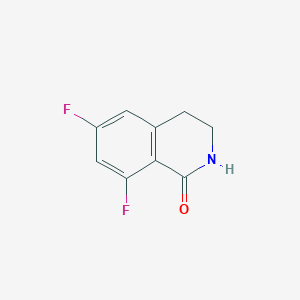

The compound "5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole" is a heterocyclic compound that likely exhibits significant pharmacological properties due to the presence of multiple functional groups and aromatic systems. Heterocyclic compounds, particularly those containing pyridazine moieties, have been extensively studied for their diverse biological activities, including platelet aggregation inhibition, hypotensive effects, antibacterial properties, and central nervous system activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from various substituted pyridazine or pyridazinone derivatives. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives includes steps such as Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent condensation reactions . The synthesis of the specific compound would likely involve the attachment of a 3,4-dichlorobenzylthio group to a pyridazine core, followed by the introduction of a 3-methoxyphenyl moiety and a methylthiazole group through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can also be employed to understand the molecular geometry, electronic properties, and intermolecular interactions of such compounds .

Chemical Reactions Analysis

Compounds with pyridazine cores can undergo a variety of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with reagents like formaldehyde, secondary amines, and phosphorus oxychloride . The reactivity of the chloro derivative of a pyridazinone towards sodium azide, benzylamine, and anthranilic acid has also been studied, indicating the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and methyl groups can affect the compound's solubility, melting point, and stability. The pharmacological properties, such as platelet aggregation inhibition and hypotensive effects, are also directly related to the chemical structure . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations and are indicative of the compound's reactivity and potential biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The synthesis of novel compounds using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has led to the creation of thieno[2,3-c]pyridazines with evaluated antibacterial activities. These compounds were synthesized through a series of chemical reactions, including hydrazinolysis and treatment with various reagents, resulting in new thieno[2,3-c]pyridazines. The antibacterial activities of these compounds were assessed, highlighting their potential applications in scientific research focusing on antimicrobial properties (A. S. Al-Kamali et al., 2014).

Theoretical Study on Corrosion Inhibition

A theoretical study using density functional theory (DFT) calculations investigated the inhibitory effect of four substituted pyridazines on copper corrosion in nitric acid. This study provides insights into the molecular interactions and quantum chemical parameters that contribute to the corrosion inhibition properties of these pyridazines, offering a foundational understanding for the development of corrosion-resistant materials in scientific research (A. Zarrouk et al., 2012).

Herbicide Action Mechanism

Research on the modes of action of pyridazinone herbicides has revealed their inhibitory effects on the Hill reaction and photosynthesis in plants, which account for their phytotoxic properties. This study provides a detailed understanding of the biochemical interactions involved in the herbicidal activity of pyridazinone compounds, contributing valuable knowledge to the field of agricultural science and herbicide development (J. L. Hilton et al., 1969).

Metabolism Study of Pharmaceutical Compounds

A metabolism study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate aimed to elucidate the structure of its main metabolite through chromatography and mass spectrometry. This research enhances the understanding of the metabolic pathways and transformations of this active pharmaceutical ingredient, contributing to the fields of pharmacology and drug development (B. Varynskyi & A. Kaplaushenko, 2020).

Eigenschaften

IUPAC Name |

5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)15-4-3-5-16(11-15)28-2)19-8-9-20(27-26-19)29-12-14-6-7-17(23)18(24)10-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBWEYGEXYZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)